N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
Beschreibung
The structure integrates a 2,4-dimethylphenyl group at the pyrazolo-pyrimidine N1 position, a 3-methyl-substituted pyrazole ring at C4, and a 2-(trifluoromethyl)benzamide moiety at the pyrazole C5 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions in target binding .
Eigenschaften
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N7O/c1-14-8-9-20(15(2)10-14)34-22-18(12-31-34)23(30-13-29-22)35-21(11-16(3)33-35)32-24(36)17-6-4-5-7-19(17)25(26,27)28/h4-13H,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZLWRKKZZFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse therapeutic potentials including anticancer, anti-inflammatory, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 483.53 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 483.53 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide |
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and inhibiting key survival pathways such as the PI3K/Akt pathway . The specific compound may similarly affect cancer cell viability through these mechanisms.
The proposed mechanism of action for N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide involves:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of various kinases involved in cell signaling pathways that regulate growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines are noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models of disease.
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
Case Study 2: Inhibition of Inflammatory Response
In another investigation, a related compound demonstrated significant inhibition of TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. This suggests that derivatives like N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide could similarly modulate inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Substituent Impact: Trifluoromethyl vs. Ethoxy: The trifluoromethyl group in the target compound increases electronegativity and metabolic resistance compared to the ethoxy group in , which may enhance target binding but reduce aqueous solubility. Dimethylphenyl Isomerism: The 2,4-dimethylphenyl substituent (target) vs. Thienopyrimidine Fusion: The analog in replaces the pyrazole-benzamide group with a thienopyrimidine ring, enhancing planar stacking but limiting flexibility for conformational adaptation.
Computational Similarity and Bioactivity Predictions
- Tanimoto Coefficient : Using MACCS fingerprints (), the target compound likely shares >0.8 similarity with , indicating overlapping bioactivity profiles (e.g., kinase inhibition).
- QSAR and Molecular Networking: As per , compounds with structural similarity often cluster in bioactivity hierarchies. The target’s trifluoromethyl group may enhance binding to hydrophobic ATP pockets in kinases, akin to known inhibitors.
- Dereplication via MS/MS : Molecular networking () could differentiate the target from analogs like by unique fragmentation patterns (e.g., loss of CF₃ vs. ethoxy groups).
Research Findings and Implications
- Bioactivity Clustering : Compounds with pyrazolo-pyrimidine cores (target, ) are predicted to inhibit kinases (e.g., EGFR, CDK2) due to structural mimicry of ATP .
- Metabolic Stability : The trifluoromethyl group in the target compound may prolong half-life compared to , as CF₃ groups resist oxidative metabolism .
- Solubility Limitations: The target’s high logP (~4.2) suggests poor solubility, necessitating formulation strategies (e.g., nanocrystallization) for in vivo efficacy.
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